molecular formula C12H27NO5Si B095803 Ethyl (3-(triethoxysilyl)propyl)carbamate CAS No. 17945-05-0

Ethyl (3-(triethoxysilyl)propyl)carbamate

Cat. No.: B095803
CAS No.: 17945-05-0
M. Wt: 293.43 g/mol
InChI Key: MVUXVDIFQSGECB-UHFFFAOYSA-N
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Description

Ethyl (3-(triethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C12H27NO5Si and a molecular weight of 293.43 g/mol . It is also known by other names such as carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester . This compound is characterized by its unique structure, which includes a carbamate group and a triethoxysilyl group, making it a versatile reagent in various chemical applications.

Mechanism of Action

Target of Action

Ethyl (3-(triethoxysilyl)propyl)carbamate is primarily used in the fabrication of hybrid micelles for drug delivery . The compound’s primary targets are the organic/inorganic hybrid nanovehicles, which are used to enhance the stability of drug delivery applications .

Mode of Action

The compound interacts with its targets through a process known as crosslinking . This process is based on triethoxysilyl functionality, which has been highlighted as the most frequently used strategy for producing crosslinked organic/inorganic hybrid nanovehicles . The compound’s interaction with its targets results in enhanced stability and permeability of the developed nanocarriers .

Biochemical Pathways

The compound affects the biochemical pathways related to the permeability of hybrid nanocontainers. The mainstream strategy to control the permeability of a hybrid nanocontainer is a modulation of its crosslinking degree via controlled living polymerization techniques . This compound allows for more precise engineering of the permeability of the hybrid nanocarriers at a molecular level .

Pharmacokinetics

The compound’s ability to enhance the permeability of hybrid nanocarriers suggests that it may have a significant impact on the bioavailability of drugs delivered using these nanocarriers .

Result of Action

The result of the compound’s action is the production of hybrid nanocarriers with enhanced permeability and stability . This leads to greater drug loading capacity and in vitro cytotoxicity of the nanocarriers . These effects are attributed to the enhanced permeability due to a lower crosslinking density without compromised micelle stability .

Action Environment

The action environment of the compound is within the hybrid nanocarriers used for drug delivery . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the properties of the drug being delivered and the specific conditions of the drug delivery application .

Preparation Methods

The synthesis of ethyl (3-(triethoxysilyl)propyl)carbamate typically involves the reaction of aminopropyltriethoxysilane with diethyl carbonate in the presence of a catalyst. One common method involves heating a mixture of aminopropyltriethoxysilane and sodium ethoxide in ethanol at 55°C, followed by the addition of diethyl carbonate . The reaction mixture is then stirred and heated to 80°C, resulting in the formation of this compound with a high yield . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high purity and yield.

Properties

IUPAC Name

ethyl N-(3-triethoxysilylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUXVDIFQSGECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044856
Record name Ethyl [3-(triethoxysilyl)propyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester
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CAS No.

17945-05-0
Record name Ethyl 3-(triethoxysilyl)propylcarbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-(triethoxysilyl)propyl)carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl [3-(triethoxysilyl)propyl]carbamate
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Record name Ethyl 3-(triethoxysilyl)propylcarbamate
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Record name ETHYL (3-(TRIETHOXYSILYL)PROPYL)CARBAMATE
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Synthesis routes and methods I

Procedure details

3-Aminopropyltriethoxysilane (442 g.), light petroleum (b.p. 30°-40°, 1600 ml) and anhydrous triethylamine (255 g.) were placed under dry nitrogen in a three-necked flask equipped with a stirrer and dropping funnel. The mixture was cooled to -10° C. and a solution of redistilled ethyl chloroformate (217 g.) in light petroleum (b.p. 30°-40° C., 600 ml) was added dropwise over 2 h. The mixture was allowed to warm to ambient temperature and left overnight. The mixture was then rapidly filtered and the solid washed with light petroleum (2 × 300 ml). The combined filtrate was then concentrated and fractionally distilled to give ethyl-N-(3-triethoxysilylpropyl)carbamate (517 g.), b.p. 125°-135° C./0.09 mm.
Quantity
442 g
Type
reactant
Reaction Step One
[Compound]
Name
light petroleum
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
255 g
Type
solvent
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step Two
[Compound]
Name
light petroleum
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 10 L distillation autoclave, 3-aminopropyltriethoxysilane (3321 g, 15 mol) are brought to reaction with urea (928 g, 15.45 mol) and ethanol (3458 g, 75 mol) at 230° C. and pressure between 35 and 23 bar. The resultant ammonia is continuously stripped out by the ethanol vapors.
Quantity
3321 g
Type
reactant
Reaction Step One
Name
Quantity
928 g
Type
reactant
Reaction Step Two
Quantity
3458 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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